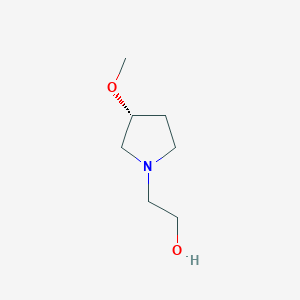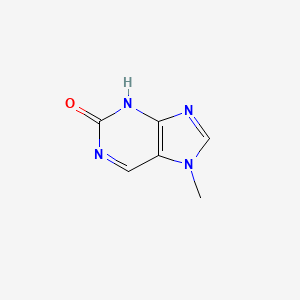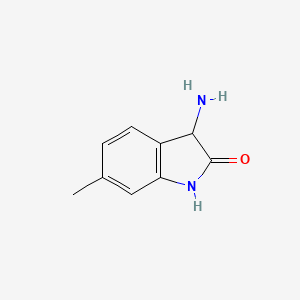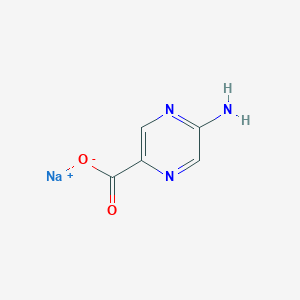
(R)-2-(3-Methoxypyrrolidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Methoxypyrrolidin-1-yl)ethanol is a chiral compound with a pyrrolidine ring substituted with a methoxy group and an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methoxypyrrolidin-1-yl)ethanol typically involves the reaction of ®-2-pyrrolidone with methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-2-(3-Methoxypyrrolidin-1-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and to minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methoxypyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
®-2-(3-Methoxypyrrolidin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(3-Methoxypyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets. The ethanol side chain can form hydrogen bonds with target molecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may exhibit different biological activity.
2-(3-Methoxypyrrolidin-1-yl)propanol: A similar compound with a propanol side chain instead of ethanol.
3-Methoxypyrrolidine: Lacks the ethanol side chain but retains the methoxy-substituted pyrrolidine ring.
Uniqueness
®-2-(3-Methoxypyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and the presence of both a methoxy group and an ethanol side chain. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(3R)-3-methoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
KECYLCNFKHGWCG-SSDOTTSWSA-N |
Isomeric SMILES |
CO[C@@H]1CCN(C1)CCO |
Canonical SMILES |
COC1CCN(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)





![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)




